(S)-2-aminopentan-1-ol hydrochloride
CAS No.: 2025376-01-4
Cat. No.: VC5665187
Molecular Formula: C5H14ClNO
Molecular Weight: 139.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2025376-01-4 |
---|---|
Molecular Formula | C5H14ClNO |
Molecular Weight | 139.62 |
IUPAC Name | (2S)-2-aminopentan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
Standard InChI Key | HHOPGOUAQOFPMZ-JEDNCBNOSA-N |
SMILES | CCCC(CO)N.Cl |
Introduction
Structural Characteristics and Molecular Identity
Chemical Composition and Stereochemistry
The molecular formula of (S)-2-aminopentan-1-ol hydrochloride is C₅H₁₄ClNO, with a molecular weight of 139.62 g/mol . Its structure features a pentanol backbone substituted with an amino group at the second carbon and a hydrochloride counterion. The (S)-configuration at the chiral center ensures its utility in asymmetric synthesis, particularly for producing drugs with high enantiomeric purity .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | (2S)-2-aminopentan-1-ol; hydrochloride | |
SMILES Notation | CCCC@@HN.Cl | |
InChI Key | HHOPGOUAQOFPMZ-JEDNCBNOSA-N | |
Chiral Centers | 1 |
Crystallographic and Conformational Insights
While X-ray crystallographic data for this specific compound remains unpublished, its structural analogs suggest a propensity for intramolecular hydrogen bonding between the amino and hydroxyl groups, stabilizing specific conformations . Computational models predict a topological polar surface area of 46.3 Ų, indicative of moderate solubility in polar solvents .
Physicochemical Properties
Stability and Solubility
The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, making it suitable for reactions in water or polar aprotic solvents . The compound is stable under refrigerated conditions (2–8°C) but may degrade upon prolonged exposure to moisture or elevated temperatures .
Table 2: Physicochemical Profile
Property | Value | Source |
---|---|---|
Molecular Weight | 139.62 g/mol | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 2 | |
Rotatable Bonds | 3 | |
Storage Conditions | 2–8°C |
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N–H stretches (3300–3500 cm⁻¹), O–H stretches (3200–3600 cm⁻¹), and C–N vibrations (1250–1350 cm⁻¹).
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NMR: The proton NMR spectrum would show resonances for the hydroxyl proton (δ 1.5–2.5 ppm), amine protons (δ 2.8–3.5 ppm), and methylene/methyl groups (δ 0.8–1.6 ppm) .
Synthesis and Production
Industrial Synthesis Routes
(S)-2-Aminopentan-1-ol hydrochloride is typically synthesized via stereoselective reduction of the corresponding ketone precursor, followed by hydrochloride salt formation. For example:
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Asymmetric Reduction: Using a chiral catalyst (e.g., Ru-BINAP), pentan-2-one is reduced to (S)-2-aminopentan-1-ol .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Applications in Pharmaceutical Research
Chiral Building Block for APIs
The compound’s stereochemistry enables its use in synthesizing enantiomerically pure drugs, such as protease inhibitors and β-blockers. For instance, it serves as a precursor in cathepsin cysteine protease inhibitors, which target diseases like osteoporosis and cancer .
Case Study: Antiviral Agents
Recent studies have incorporated (S)-2-aminopentan-1-ol hydrochloride into peptidomimetic frameworks to enhance binding affinity to viral proteases. Its hydroxyl and amine groups facilitate hydrogen bonding with enzyme active sites, improving drug efficacy .
Table 3: Pharmaceutical Applications
Application | Role | Source |
---|---|---|
Protease Inhibitors | Core chiral scaffold | |
Antibiotics | Side-chain functionalization | |
Neurological Agents | Precursor for dopamine analogs |
Industrial and Biochemical Research Applications
Enzyme Interaction Studies
The compound’s structural similarity to natural amino alcohols allows researchers to probe enzyme-substrate interactions, particularly in aminotransferases and dehydrogenases . Its hydrochloride form ensures solubility in buffer systems used for in vitro assays.
Material Science
In polymer chemistry, (S)-2-aminopentan-1-ol hydrochloride has been grafted onto resins to create chiral stationary phases for chromatographic separation of enantiomers .
Future Perspectives
Drug Discovery Innovations
Advances in continuous-flow chemistry could streamline the synthesis of this compound, reducing costs and waste. Additionally, its incorporation into mRNA vaccine adjuvants is under exploration to enhance immunogenicity .
Sustainability Initiatives
Green chemistry approaches, such as biocatalytic reductions using engineered enzymes, may replace traditional metal-catalyzed methods, aligning with global sustainability goals .
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